2-Benzoyloxy-4-diethylaminobenzaldehyde
Description
2-Benzoyloxy-4-diethylaminobenzaldehyde is an aromatic aldehyde derivative featuring a benzoyloxy group (–OCOC₆H₅) at the 2-position and a diethylamino group (–N(CH₂CH₃)₂) at the 4-position of the benzaldehyde core. The compound combines electron-withdrawing (benzoyloxy) and electron-donating (diethylamino) substituents, creating unique electronic and steric effects. Such bifunctional aldehydes are often intermediates in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and photoactive materials .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[5-(diethylamino)-2-formylphenyl] benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-19(4-2)16-11-10-15(13-20)17(12-16)22-18(21)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
QIDOIHXAGQECAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-Benzoyloxy-4-diethylaminobenzaldehyde with key analogs from the evidence, focusing on substituent positions, functional groups, and inferred properties:
Key Observations :
- Conversely, the benzoyloxy group withdraws electrons, creating a polarized aldehyde carbonyl . This duality may lead to unique reactivity patterns, such as selective participation in condensation or Schiff base formation.
- Steric Hindrance : The bulky benzoyloxy group at the 2-position may sterically hinder reactions at the aldehyde, unlike 4-substituted analogs (e.g., 4-Benzyloxybenzaldehyde) .
Solubility and Physical Properties
- This compound: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its polar substituents. The diethylamino group may enhance solubility in acidic aqueous media via protonation .
- 4-(Bromomethyl)benzaldehyde : Moderately soluble in chlorinated solvents (e.g., CH₂Cl₂) but less so in water due to the hydrophobic bromomethyl group .
- 4-Benzyloxybenzaldehyde : Higher solubility in ethers (e.g., THF) and aromatic hydrocarbons compared to the benzoyloxy analog .
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